Cas no 2034313-07-8 (N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide)

N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a thiophene and hydroxyethoxy moiety. Its structure combines a polar hydroxyethoxy group for enhanced solubility with a thiophene ring, contributing to potential electronic and coordination properties. The methylsulfanyl substituent may influence reactivity, offering versatility in chemical modifications. This compound is of interest in pharmaceutical and materials research due to its hybrid heterocyclic-amidic framework, which could serve as a precursor for bioactive molecules or functional materials. Its balanced hydrophilicity and lipophilicity make it suitable for applications requiring controlled solubility and molecular interactions.
N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide structure
2034313-07-8 structure
Product Name:N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide
CAS No:2034313-07-8
MF:C16H19NO3S2
MW:337.456961870193
CID:5824994
PubChem ID:119106100
Update Time:2025-05-20

N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide
    • AKOS026705277
    • N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide
    • N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide
    • N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylsulfanylbenzamide
    • F6571-3780
    • 2034313-07-8
    • Inchi: 1S/C16H19NO3S2/c1-21-14-6-3-2-5-12(14)16(19)17-11-13(20-9-8-18)15-7-4-10-22-15/h2-7,10,13,18H,8-9,11H2,1H3,(H,17,19)
    • InChI Key: WSIZOYQZRPWVRU-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CNC(C1C=CC=CC=1SC)=O)OCCO

Computed Properties

  • Exact Mass: 337.08063582g/mol
  • Monoisotopic Mass: 337.08063582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 112Ų

N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide Pricemore >>

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Additional information on N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide

Research Briefing on N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide (CAS: 2034313-07-8)

In recent years, the compound N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide (CAS: 2034313-07-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a thiophene ring and a methylsulfanyl benzamide moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide involves a multi-step process that ensures high yield and purity. Recent advancements in synthetic methodologies have optimized the reaction conditions, reducing by-products and improving scalability. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure and purity, which are critical for its subsequent biological evaluation.

Pharmacological studies have revealed that this compound exhibits notable activity against specific molecular targets, particularly in the context of inflammatory and oncological pathways. In vitro assays demonstrate its ability to modulate key enzymes and receptors, suggesting a potential role in treating conditions such as chronic inflammation and certain types of cancer. Moreover, preliminary in vivo studies have shown favorable pharmacokinetic profiles, including adequate bioavailability and metabolic stability, which are essential for its progression to clinical trials.

One of the most intriguing aspects of N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide is its mechanism of action. Recent research indicates that it functions as a selective inhibitor of specific signaling pathways, such as the NF-κB pathway, which is implicated in numerous diseases. By targeting these pathways, the compound may offer a novel therapeutic approach with fewer side effects compared to existing treatments. Additionally, its dual functionality—combining anti-inflammatory and anti-proliferative effects—makes it a versatile candidate for multi-indication therapy.

Despite these promising findings, challenges remain in the development of N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide. Issues such as optimizing its formulation for enhanced delivery and minimizing potential off-target effects require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles, with the goal of advancing the compound to preclinical and clinical stages.

In conclusion, N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide (CAS: 2034313-07-8) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, combined with its promising pharmacological profile, underscore its potential as a therapeutic agent. Continued research and development efforts will be crucial in unlocking its full clinical potential and addressing the unmet medical needs it may serve.

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